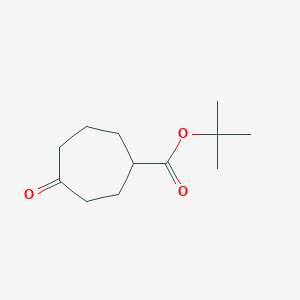

Tert-butyl 4-oxocycloheptanecarboxylate

Description

Contextualizing Oxocycloheptanecarboxylate Scaffolds in Synthetic Chemistry

Cycloheptane (B1346806) rings and their derivatives are integral components of numerous natural products and pharmacologically active compounds. The incorporation of a ketone and a carboxylate group within this seven-membered framework, as seen in oxocycloheptanecarboxylate scaffolds, offers multiple points for chemical modification. These functional groups can serve as handles for ring expansion, functional group interconversion, and the introduction of diverse substituents, making them valuable intermediates in target-oriented synthesis. The inherent flexibility of the cycloheptane ring also presents unique conformational challenges and opportunities for stereoselective transformations.

Strategic Significance of the Tert-butyl Ester Moiety in Cycloheptane Systems

The presence of a tert-butyl ester in the structure of tert-butyl 4-oxocycloheptanecarboxylate is of considerable strategic importance. Tert-butyl esters are widely employed as protecting groups for carboxylic acids in multi-step organic synthesis.

Key advantages of the tert-butyl ester protecting group include:

Steric Hindrance: The bulky tert-butyl group provides significant steric protection to the carboxyl group, preventing it from undergoing unwanted reactions under a variety of conditions.

Stability: Tert-butyl esters are notably stable to a wide range of reagents, including many nucleophiles and bases, allowing for selective reactions at other sites of the molecule, such as the ketone group in this case.

Acid-Labile Deprotection: A key feature of the tert-butyl ester is its facile cleavage under acidic conditions, often with reagents like trifluoroacetic acid (TFA), to regenerate the carboxylic acid. This orthogonality allows for selective deprotection without affecting other acid-stable functional groups.

This combination of stability and selective removal makes the tert-butyl ester a powerful tool for directing synthetic pathways and enhancing the efficiency of complex molecule construction.

Overview of Research Trajectories for Related Oxo-Cycloheptanecarboxylic Acid Derivatives

While specific research on this compound is limited, the broader class of oxo-cycloheptanecarboxylic acid derivatives has been explored in various synthetic contexts. Research in this area generally focuses on:

Synthesis of the Cycloheptane Ring: The construction of the seven-membered ring is a primary challenge. Common strategies include ring-expansion reactions of cyclohexanone (B45756) derivatives and intramolecular cyclization methods like the Dieckmann condensation. For instance, a large-scale synthesis of tert-butyl-4-oxoazepane-1-carboxylate, a nitrogen-containing seven-membered ring, utilizes a ring expansion of a piperidone derivative. researchgate.net

Functionalization of the Scaffold: Once the oxocycloheptanecarboxylate core is established, research often involves the selective transformation of the ketone and ester functionalities to build molecular complexity.

Application as Synthetic Intermediates: These derivatives serve as key intermediates in the synthesis of natural products and pharmaceutical targets that contain a cycloheptane motif.

The synthesis of trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid from tert-butyl 4-oxocyclohexanecarboxylate (B1232831) highlights the utility of the tert-butyl ester in conjunction with a cyclic ketone. google.com Although this is a cyclohexane (B81311) example, it demonstrates a synthetic pathway that could potentially be adapted for the cycloheptane analogue.

Data and Properties

| Property | Value (Predicted/Analogous) |

| Molecular Formula | C12H20O3 |

| Molecular Weight | 212.29 g/mol |

| Appearance | Likely a colorless oil or low-melting solid |

| Key Functional Groups | Ketone, Tert-butyl ester |

| Solubility | Expected to be soluble in common organic solvents |

Structure

3D Structure

Properties

Molecular Formula |

C12H20O3 |

|---|---|

Molecular Weight |

212.28 g/mol |

IUPAC Name |

tert-butyl 4-oxocycloheptane-1-carboxylate |

InChI |

InChI=1S/C12H20O3/c1-12(2,3)15-11(14)9-5-4-6-10(13)8-7-9/h9H,4-8H2,1-3H3 |

InChI Key |

JWMWCHUWKGLXRE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCCC(=O)CC1 |

Origin of Product |

United States |

Synthetic Methodologies for Tert Butyl 4 Oxocycloheptanecarboxylate

Classical and Contemporary Approaches to Cycloheptanone (B156872) Ring Formation

The formation of seven-membered rings, such as the cycloheptanone scaffold in tert-butyl 4-oxocycloheptanecarboxylate, is a significant challenge in organic synthesis. acs.org Several strategies have been developed to overcome the kinetic and thermodynamic barriers associated with constructing these medium-sized rings. acs.orgbaranlab.org

Ring Expansion Strategies in Cycloheptane (B1346806) Synthesis

Ring expansion reactions are a powerful tool for synthesizing cycloheptanones from more readily available five- or six-membered ring precursors. wikipedia.org These methods involve the insertion of one or more carbons into a pre-existing cyclic system.

One notable strategy begins with a cyclopentanone (B42830) derivative, which undergoes a [2+2] cycloaddition with dichloroketene (B1203229). The resulting bicyclic intermediate can then be subjected to a retro-aldol reaction to yield a cycloheptane-1,3-dione (B75613), a key precursor for further functionalization. acs.org Another approach involves the homologation of cyclic ketones using diazoalkanes, a reaction that can be catalyzed by scandium(III) triflate to produce functionalized 2-arylcycloalkanones with high enantioselectivity. organic-chemistry.org

Acid-catalyzed rearrangements of bicyclo[3.2.0]heptanone derivatives also provide a clean route to cycloheptenones and cycloheptadienones, which can be subsequently reduced to the saturated cycloheptanone. researchgate.net Furthermore, pinacol-type rearrangements, such as the Tiffeneau–Demjanov rearrangement, offer a reliable method for the one-carbon expansion of cyclic ketones. wikipedia.org A modern variation of this involves the iron(III) chloride-induced cleavage of trimethylsilyloxycyclopropanes, which are derived from the cyclopropanation of trimethylsilyl (B98337) enol ethers of cyclohexanones. orgsyn.org

| Ring Expansion Method | Starting Material | Key Reagents/Conditions | Intermediate/Product Type | Reference |

| [2+2] Cycloaddition/Retro-Aldol | Cyclopentanone | Dichloroketene, silyl (B83357) enol ether formation, Zn/AcOH | Cycloheptane-1,3-dione | acs.org |

| Diazoalkane Homologation | Cyclohexanone (B45756) | α-Alkyldiazoacetates, Sc(OTf)₃ | Functionalized Cycloheptanones | organic-chemistry.org |

| Acid-Catalyzed Rearrangement | Bicyclo[3.2.0]heptan-6-one | Strong acids (e.g., FSO₃H, H₂SO₄) | Cyclohept-2-enone | researchgate.net |

| Silyl Enol Ether Cyclopropanation | Cyclohexanone | TMSCl, NaI, Et₃N; Simmons-Smith or dichlorocarbene; FeCl₃ | 2-Cyclohepten-1-one | orgsyn.org |

Annelation Reactions for C7 Carbocyclic Ring Construction

Annelation, or ring-forming, reactions provide another major pathway to cycloheptanone derivatives. These methods construct the seven-membered ring by combining two smaller fragments. The Robinson annulation, a tandem Michael-aldol reaction, is a classic method for forming six-membered rings and can be adapted for the synthesis of fused ring systems that may contain a seven-membered ring. wikipedia.org

More specific to seven-membered rings are [4+3] cycloaddition reactions. researchgate.net These reactions combine a four-atom component with a three-atom component to directly generate the C7 carbocycle. For instance, metal-catalyzed [5+2] cycloadditions of vinylcyclopropanes with electron-rich alkynes can efficiently produce dioxygenated seven-membered rings. organic-chemistry.org Another powerful approach is the Friedel-Crafts cyclization, where an intramolecular acylation reaction can be used to form the seven-membered ketone ring onto an existing structure. acs.org This strategy proved to be particularly efficient for large-scale synthesis. acs.org

| Annelation Type | Reactants | Key Reagents/Catalysts | Product Type | Reference |

| Friedel-Crafts Cyclization | Furan derivative with side chain | Friedel-Crafts catalyst (e.g., AlCl₃) | Fused Cycloheptanone | acs.org |

| [5+2] Cycloaddition | Vinylcyclopropane and yne-ol ether | Metal catalyst | Dioxygenated seven-membered ring | organic-chemistry.org |

| Friedel–Crafts/Annulation | N-methyl-4-aminoindole and β,γ-unsaturated α-ketoester | Ni(II)-PyBPI complex | 7-membered-ring-bridged tricyclic indole | rsc.org |

Macrocyclization Approaches to Cycloheptanone Derivatives

While seemingly counterintuitive, macrocyclization reactions can also serve as a strategic approach to synthesizing cycloheptanone derivatives, often through subsequent ring contraction or as a means to control stereochemistry in complex systems. The formation of large rings faces significant entropic and enthalpic challenges, particularly for 9- to 11-membered rings. baranlab.org

Strategies such as intramolecular Heck reactions are well-established for creating large rings and have been applied in the synthesis of non-natural macrocycles. mdpi.com Dieckmann cyclization of long-chain diesters is another classical method that can produce macrocyclic ketones. acs.org While direct macrocyclization to a seven-membered ring is less common than for larger rings, the principles governing these reactions are relevant. A key challenge is overcoming the tendency for intermolecular dimerization, which is often managed by performing the reaction under high-dilution conditions. baranlab.org However, catalytic methods are emerging that can facilitate macrocyclization at higher concentrations. acs.org

Esterification and Transesterification Techniques for Tert-butyl Ester Incorporation

The tert-butyl ester is a crucial feature of the target molecule, often serving as a protecting group for the carboxylic acid functionality due to its stability and ease of removal under specific acidic conditions. thieme.dethieme-connect.com

Direct Tert-butyl Esterification of 4-oxocycloheptanecarboxylic Acid

The most straightforward method for introducing the tert-butyl ester is the direct esterification of the corresponding carboxylic acid. A common industrial method involves the acid-catalyzed addition of the carboxylic acid to isobutene. google.com Various catalysts can be employed, including mineral acids, sulfonic acids, or acidic ion-exchange resins. google.com

Alternative methods have been developed to avoid the use of gaseous isobutene or strong acids. One such strategy involves the use of tert-butylating agents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base such as 4-(dimethylamino)pyridine (DMAP). thieme.degoogle.com Another efficient approach uses bis(trifluoromethanesulfonyl)imide in tert-butyl acetate (B1210297), which has been shown to rapidly convert carboxylic acids to their tert-butyl esters in high yields. thieme.deresearchgate.net

| Esterification Method | Reagents | Catalyst/Conditions | Key Advantages | Reference |

| Addition to Isobutene | 4-oxocycloheptanecarboxylic acid, isobutene | Acid catalyst (e.g., H₂SO₄, ion-exchange resin) | Industrially scalable, high atom economy | google.com |

| Di-tert-butyl dicarbonate | 4-oxocycloheptanecarboxylic acid, Boc₂O | DMAP, triethylamine | Mild conditions, avoids gaseous reagents | thieme.degoogle.com |

| In situ Benzotriazole Ester | Carboxylic acid, HOBt, EDC, tert-butyl alcohol | DMAP or calcined hydrotalcite | Forms an efficient intermediate for esterification | researchgate.net |

| Bis(trifluoromethanesulfonyl)imide | Carboxylic acid, tert-butyl acetate | Bis(trifluoromethanesulfonyl)imide (catalytic) | Fast reaction, high yields, simple procedure | researchgate.net |

Protecting Group Strategies for Carboxylic Acid Functionality

In multi-step syntheses, the carboxylic acid group often needs to be masked or "protected" to prevent it from undergoing unwanted reactions. researchgate.net The tert-butyl ester is an excellent choice for this purpose. thieme.de It is stable to a wide range of reaction conditions, including basic hydrolysis, nucleophiles, and many reducing agents, which would cleave simpler esters like methyl or ethyl esters. thieme-connect.comoup.com

The utility of the tert-butyl group lies in its selective removal. Deprotection is typically achieved under mild acidic conditions, for example, using trifluoroacetic acid (TFA) or hydrogen chloride in an organic solvent. thieme.deorgsyn.org This orthogonality allows for the selective deprotection of the carboxylic acid in the presence of other protecting groups that are sensitive to acid but stable to other conditions, a crucial strategy in the synthesis of complex molecules. nih.gov

| Protecting Group | Common Introduction Method | Stability | Cleavage Conditions | Reference |

| tert-Butyl Ester | Acid-catalyzed reaction with isobutene; Reaction with Boc₂O/DMAP | Stable to base, nucleophiles, reducing agents | Mild acid (e.g., TFA, HCl in ether) | thieme.dethieme-connect.comoup.com |

| Methyl/Ethyl Ester | Fischer esterification | Labile to acid and base | Acid or base hydrolysis | researchgate.netoup.com |

| Benzyl Ester | Reaction with benzyl bromide | Stable to base, mild acid | Hydrogenolysis (H₂, Pd/C) | researchgate.net |

| Silyl Ester | Reaction with silyl chloride (e.g., TBSCl) | Labile to acid, base, and fluoride | Fluoride ion (e.g., TBAF), mild acid/base | nih.gov |

Functional Group Interconversions at the C-4 Position: From Precursors to Ketone

Functional group interconversion (FGI) is a cornerstone of organic synthesis, involving the conversion of one functional group into another. In the context of this compound, the most critical FGI is the formation of the C-4 ketone (oxo) group. This is typically achieved through the oxidation of a precursor molecule, most commonly the corresponding secondary alcohol, tert-butyl 4-hydroxycycloheptanecarboxylate.

The oxidation of a secondary alcohol to a ketone is a fundamental and widely practiced transformation. A variety of reagents and conditions can be employed for this purpose, each with distinct advantages regarding selectivity, reaction conditions, and functional group tolerance. The choice of oxidant is crucial to avoid side reactions and ensure a high yield of the desired ketone.

Common methods for this transformation include:

Chromium-Based Reagents: Reagents like pyridinium chlorochromate (PCC) and pyridinium dichromate (PDC) have historically been used for such oxidations. However, their toxicity and the hazardous waste they generate have led to a decline in their use in favor of greener alternatives.

DMSO-Based Oxidations: The Swern oxidation, utilizing dimethyl sulfoxide (DMSO) and oxalyl chloride at low temperatures, is a mild and highly effective method that avoids the use of heavy metals. adichemistry.comwikipedia.orgchemistryhall.com It is known for its broad functional group compatibility. wikipedia.org

Hypervalent Iodine Reagents: The Dess-Martin periodinane (DMP) is another mild and selective reagent for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.orgalfa-chemistry.comwikipedia.org It operates at room temperature and offers a simplified workup, though its cost and potentially explosive nature can be drawbacks for large-scale synthesis. wikipedia.org

The following table summarizes and compares several common oxidation methods applicable to the synthesis of the target ketone.

| Oxidation Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Low temperature (-78 °C), CH₂Cl₂ | Mild, high yield, avoids over-oxidation, wide functional group tolerance. wikipedia.org | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide byproduct. wikipedia.org |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Room temperature, CH₂Cl₂ | Mild, high chemoselectivity, short reaction times, long shelf life. wikipedia.org | Reagent is expensive and potentially explosive. wikipedia.org |

| TEMPO-Catalyzed Oxidation | TEMPO (catalyst), NaOCl (oxidant) | Biphasic (e.g., CH₂Cl₂/H₂O), Room Temp | Uses inexpensive bleach, catalytic, avoids heavy metals. nih.gov | Risk of over-oxidation or chlorination with sensitive substrates. windows.net |

| Jones Oxidation | CrO₃, H₂SO₄, Acetone | 0 °C to Room Temperature | Strong, inexpensive reagent. | Harsh acidic conditions, uses toxic Cr(VI), can lead to side reactions. wikipedia.org |

Stereochemical Control and Asymmetric Synthesis Considerations in Related Analogs

This compound itself is an achiral molecule as it possesses a plane of symmetry. Therefore, its synthesis does not require stereochemical control. However, the principles of asymmetric synthesis become critically important when considering the synthesis of related chiral analogs, where substituents on the cycloheptane ring create one or more stereocenters. The spatial arrangement of atoms in these analogs can significantly influence their biological activity and physical properties.

The synthesis of such chiral cycloheptanone derivatives necessitates strategies that can control the three-dimensional arrangement of atoms. Key approaches in asymmetric synthesis include:

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a precursor molecule to direct a subsequent reaction to favor the formation of one stereoisomer over another. After the desired stereocenter is set, the auxiliary is removed.

Chiral Catalysts: A small amount of a chiral catalyst can induce the formation of a large quantity of an enantioenriched product. Organocatalysis, for example, has emerged as a powerful tool for creating complex molecules with multiple stereocenters in a controlled manner. nih.gov

Chiral Reagents: Using a stoichiometric amount of a chiral reagent can transfer chirality to the substrate during the reaction.

For instance, in the synthesis of a hypothetical analog like tert-butyl 2-methyl-4-oxocycloheptanecarboxylate, controlling the stereochemistry at both the C-1 and C-2 positions would be essential. An organocatalytic domino or cascade reaction, which builds molecular complexity in a single pot, could be a powerful strategy to construct the substituted cyclohexane (B81311) core with high stereoselectivity. nih.gov Such reactions often proceed through chiral enamine or iminium ion intermediates to achieve high levels of stereocontrol.

Green Chemistry Principles and Sustainable Synthesis of Oxocycloheptanecarboxylates

Green chemistry, also known as sustainable chemistry, is a framework of principles aimed at designing chemical products and processes that minimize the use and generation of hazardous substances. mdpi.cominstituteofsustainabilitystudies.com The application of these principles to the synthesis of oxocycloheptanecarboxylates and other pharmaceutical intermediates is crucial for reducing environmental impact and improving safety and efficiency. ncfinternational.itnih.gov

The twelve principles of green chemistry provide a guide for developing more sustainable synthetic routes. instituteofsustainabilitystudies.comncfinternational.it For example, in the synthesis of this compound, several principles can be directly applied:

Waste Prevention: Designing syntheses to maximize the incorporation of all materials into the final product (high atom economy) is a primary goal. instituteofsustainabilitystudies.com

Use of Catalysis: Employing catalytic reagents instead of stoichiometric ones minimizes waste. For the key oxidation step, catalytic methods like TEMPO-based systems are preferable to stoichiometric reagents like DMP or chromium oxides. jddhs.com

Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or even conducting reactions under solvent-free conditions can significantly reduce environmental impact. instituteofsustainabilitystudies.comjddhs.com

Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure reduces energy consumption. jddhs.com

The table below outlines the principles of green chemistry and their potential application in the synthesis of oxocycloheptanecarboxylates.

| Principle of Green Chemistry | Application in Oxocycloheptanecarboxylate Synthesis |

|---|---|

| 1. Prevent Waste | Optimize reaction yields and minimize byproducts through careful process design. |

| 2. Atom Economy | Utilize addition or rearrangement reactions over substitution or elimination reactions where possible. |

| 3. Less Hazardous Chemical Syntheses | Avoid toxic reagents like chromium(VI) compounds for oxidation. |

| 4. Designing Safer Chemicals | Design intermediates and final products to have minimal toxicity. |

| 5. Safer Solvents and Auxiliaries | Replace chlorinated solvents (e.g., dichloromethane) with alternatives like water or bio-based solvents. jddhs.com |

| 6. Design for Energy Efficiency | Use catalytic methods that operate at ambient temperature instead of energy-intensive cryogenic conditions. |

| 7. Use of Renewable Feedstocks | Explore synthetic routes that begin from biomass-derived starting materials. |

| 8. Reduce Derivatives | Avoid unnecessary protection/deprotection steps by using chemoselective reagents. |

| 9. Catalysis | Employ catalytic oxidants (e.g., TEMPO/CuCl with air) instead of stoichiometric ones. nih.gov |

| 10. Design for Degradation | Design the molecule and byproducts to biodegrade into harmless substances. |

| 11. Real-time Analysis for Pollution Prevention | Use in-process monitoring to control reactions and prevent runaway conditions or byproduct formation. |

| 12. Inherently Safer Chemistry for Accident Prevention | Choose reagents and conditions that minimize the risk of explosions, fires, or toxic releases. |

Catalytic and Mechanistic Studies in the Synthesis of this compound

Understanding the reaction mechanisms and employing catalytic systems are vital for developing efficient and selective syntheses. For the key transformation of a secondary alcohol to the ketone in this compound, catalytic oxidation methods are particularly attractive from a green chemistry perspective.

One of the most prominent catalytic systems for alcohol oxidation involves the use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl, or TEMPO. nih.gov In a typical TEMPO-catalyzed oxidation, a catalytic amount of TEMPO is used in conjunction with a stoichiometric, terminal oxidant such as sodium hypochlorite (bleach). nih.govwindows.net

The catalytic cycle is believed to proceed as follows:

The terminal oxidant (e.g., from NaOCl) oxidizes the TEMPO radical to the highly reactive N-oxoammonium salt. This is the active oxidizing species. amazonaws.com

The N-oxoammonium salt reacts with the alcohol (tert-butyl 4-hydroxycycloheptanecarboxylate) in a process that abstracts a hydride, forming the ketone product (this compound).

In this step, the N-oxoammonium salt is reduced to a hydroxylamine (B1172632).

The hydroxylamine can then be re-oxidized back to the TEMPO radical by the terminal oxidant, completing the catalytic cycle and allowing a small amount of TEMPO to facilitate the oxidation of a large amount of the alcohol substrate. amazonaws.com

Systems using copper catalysts in combination with TEMPO and air (O₂) as the terminal oxidant have also been developed, representing an even greener approach. nih.govamazonaws.com The mechanism involves the oxidation of Cu(I) to Cu(II) by oxygen, which then oxidizes TEMPO to the active N-oxoammonium salt. amazonaws.com These catalytic methods offer high selectivity for primary and secondary alcohols under mild conditions, making them highly suitable for complex molecule synthesis. nih.govnih.gov

Detailed Research on this compound Reactivity Not Publicly Available

Following a comprehensive search of scientific literature and chemical databases, it has been determined that detailed, specific research findings on the chemical transformations and reactivity profiles of this compound are not extensively available in publicly accessible domains. While the general principles of ketone and α-carbon chemistry are well-established, specific experimental data, such as stereoselective outcomes, reaction yields, and rearrangement studies for this particular compound, are not documented in the reviewed literature.

The requested article outline requires in-depth, scientifically accurate information, including data tables on topics such as:

Stereoselective Reductions: Specific diastereomeric ratios resulting from the reduction of the ketone moiety.

Organometallic Additions: Outcomes of reactions with reagents like Grignard or organolithium compounds.

Condensation Reactions: Examples and yields of Aldol (B89426) or similar condensation reactions.

Alpha-Alkylation and Acylation: Data on the stereoselectivity of introducing substituents at the carbons adjacent to the ketone.

Enolate Rearrangements: Documented rearrangement pathways of the enolizable system.

The available literature provides extensive information on analogous six-membered ring systems, such as tert-butyl 4-oxocyclohexanecarboxylate (B1232831). However, the chemical behavior of cycloheptanones can differ significantly from cyclohexanones due to the increased conformational flexibility and different ring strain of the seven-membered ring. Extrapolating data from cyclohexanone systems would not meet the required standard of scientific accuracy for an article focused solely on this compound.

Therefore, without specific published research on this compound, generating a thorough and scientifically accurate article that strictly adheres to the provided outline is not possible.

Chemical Transformations and Reactivity Profiles of Tert Butyl 4 Oxocycloheptanecarboxylate

Reactions Involving the Tert-butyl Ester Group: Hydrolysis and Transesterification Pathways

The tert-butyl ester group is a common protecting group for carboxylic acids due to its stability under many nucleophilic and basic conditions. However, it can be selectively cleaved or transformed under specific, typically acidic, conditions.

Hydrolysis: The hydrolysis of tert-butyl esters, including tert-butyl 4-oxocycloheptanecarboxylate, proceeds efficiently under acidic conditions. Unlike the base-mediated saponification (AAC2 mechanism) common for less hindered esters like methyl or ethyl esters, the hydrolysis of tert-butyl esters follows a distinct AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism. bham.ac.ukchemistrysteps.com This pathway is favored due to the exceptional stability of the tertiary carbocation intermediate that is formed upon cleavage.

The mechanism involves two key steps:

Protonation of the ester's carbonyl oxygen.

Cleavage of the alkyl-oxygen bond to release the carboxylic acid and a stable tert-butyl cation. researchgate.netacsgcipr.org The cation is then neutralized by capturing a nucleophile (e.g., water) or by eliminating a proton to form isobutylene.

The volume of activation for the acid-catalyzed hydrolysis of tert-butyl acetate (B1210297) has been found to be near zero, which supports a unimolecular mechanism (AAL1). cdnsciencepub.com This contrasts with the negative activation volumes observed for methyl and ethyl esters, which follow a bimolecular (AAC2) pathway. cdnsciencepub.com

Transesterification: Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. For the sterically hindered this compound, this transformation can be challenging but achievable with specific catalysts.

Acid-Catalyzed Transesterification: Strong acid catalysts can facilitate the exchange of the tert-butoxy (B1229062) group with other alcohols. The mechanism is similar to acid-catalyzed hydrolysis, where the formation of the tert-butyl cation is a key intermediate.

Lewis Acid and Other Catalysts: More specialized methods have been developed for the transesterification of tert-butyl esters under milder conditions. For instance, PCl3 has been used to mediate the conversion of tert-butyl esters into other esters and amides, a process that proceeds through the in-situ formation of an acid chloride intermediate. researchgate.net Similarly, the borane (B79455) catalyst B(C6F5)3 has been shown to be effective for the transesterification of tert-butyl esters with α-aryl α-diazoesters. rsc.org High-temperature transesterification is also a viable, if sometimes harsh, method used in industrial processes. wikipedia.org

| Transformation | Reagents/Catalysts | Key Features | Reference |

|---|---|---|---|

| Acidic Hydrolysis | Strong acids (e.g., TFA, H₂SO₄, HCl) in H₂O | Proceeds via stable tert-butyl cation (AAL1 mechanism). | bham.ac.ukresearchgate.netacsgcipr.org |

| Transesterification | PCl₃, then alcohol/amine | Involves in-situ formation of an acid chloride intermediate. | researchgate.net |

| Transesterification | B(C₆F₅)₃, α-aryl α-diazoesters | Chemoselective borane-catalyzed method under mild conditions. | rsc.org |

| Transesterification | Potassium tert-butoxide in diethyl ether | Mild and efficient method for transesterification at ambient temperature. | researchgate.net |

Cycloheptane (B1346806) Ring Modifications: Ring Contraction, Expansion, and Rearrangements

The cycloheptanone (B156872) ring is not static and can undergo a variety of skeletal transformations, including rearrangements that lead to ring expansion or contraction, or the formation of more complex polycyclic systems.

Pinacol Rearrangement: The Pinacol rearrangement is the acid-catalyzed conversion of a 1,2-diol (a vicinal diol) into a ketone or aldehyde. wikipedia.orgsynarchive.com For this compound, this would first require the conversion of the ketone at the C-4 position into a vicinal diol, for example, a cycloheptane-1,2-diol structure formed from the ketone. The rearrangement proceeds via protonation of a hydroxyl group, its departure as water to form a carbocation, followed by a 1,2-migration of an alkyl or aryl group. masterorganicchemistry.com

In a cyclic system, this rearrangement can be a powerful tool for ring contraction. For instance, if a derivative like tert-butyl 1,2-dihydroxycycloheptane-1-carboxylate were synthesized, acid treatment could induce a rearrangement. The migration of a ring carbon would lead to a ring-contracted spirocyclic ketone. youtube.com The stereochemistry of the diol is critical, as the group anti-periplanar to the leaving group preferentially migrates. wikipedia.org

Tiffeneau-Demjanov Rearrangement: A more direct method for the one-carbon ring expansion of cyclic ketones is the Tiffeneau-Demjanov rearrangement. wikipedia.orgwikipedia.org This reaction transforms a cyclic ketone into its next higher homologue. libretexts.org Applied to the seven-membered ring of this compound, this would result in an eight-membered cyclooctanone (B32682) ring.

The typical sequence involves:

Conversion of the ketone to a cyanohydrin, followed by reduction to a β-amino alcohol (1-aminomethyl-cycloalkanol).

Treatment of the amino alcohol with nitrous acid (HNO₂) to form a diazonium salt.

Loss of N₂ gas generates a primary carbocation, which immediately undergoes rearrangement via migration of one of the adjacent ring carbons, leading to the ring-expanded ketone. wikipedia.orgnumberanalytics.comsynarchive.com

The ketone functionality serves as a handle for constructing more intricate molecular frameworks such as spirocyclic and bridged systems.

Spirocyclic Systems: Spirocycles, which contain two rings connected by a single common atom, can be synthesized from cyclic ketones. Several strategies are applicable to the cycloheptanone core:

Ketalization: Reaction with diols, such as 1,2-ethanediol (B42446) or substituted variants, under acidic conditions forms spirocyclic ketals. This is a common method for protecting the ketone but also for introducing a spirocyclic motif. nih.gov

Cycloaddition Reactions: A [4+3] cycloaddition reaction between an oxindole (B195798) derivative and cyclopentadiene, promoted by Mg(ClO₄)₂, has been used to synthesize spirocycloheptane oxindole derivatives. rsc.org This demonstrates a pathway to build a spiro-fused cycloheptane ring.

Condensation Reactions: Condensation of cycloheptanone with reagents like ethyl 2-cyanoacetate, followed by further transformations, can lead to spirocyclic anhydrides and pyridazinone derivatives. mdpi.com

Bridged Systems: Bridged ring systems, where two rings share two or more non-adjacent atoms, are prevalent in many natural products. researchgate.net Synthesizing these structures from a monocyclic precursor like cycloheptanone requires intramolecular bond formation.

Intramolecular Aldol (B89426) Condensation: A classic strategy involves attaching a side chain to the cycloheptanone ring that can subsequently cyclize via an intramolecular aldol reaction to form a bicyclic system. For example, condensation with methyl vinyl ketone can lead to a bicyclo[4.3.1]decane intermediate. gla.ac.uk

"Cut-and-Sew" Reactions: Modern transition-metal-catalyzed methods, such as rhodium-catalyzed decarbonylative coupling between cyclobutanones and alkenes, provide novel routes to bridged systems. nih.govnih.gov While not starting from a cycloheptanone, these strategies highlight advanced methods for creating bridged architectures that could potentially be adapted.

Fragmentation of Bicyclic Precursors: In a reverse approach, bridged systems can be fragmented to produce substituted cycloheptane rings. For instance, a bicyclic tosyloxy-ketone has been used as an intermediate in the synthesis of 2,5-dimethylcyclohept-4-enone. rsc.org

Chemo-, Regio-, and Stereoselectivity in Complex Transformations of the Compound

The presence of two distinct functional groups and a flexible seven-membered ring makes selectivity a critical aspect of the reactivity of this compound.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of another. The bulky tert-butyl ester is generally unreactive towards many reagents that target ketones, such as Grignard reagents, organolithiums, or reducing agents like NaBH₄. Conversely, the ester can be selectively cleaved under strong acidic conditions that might leave the ketone untouched, provided ketalization or other acid-catalyzed side reactions are controlled. The PCl₃-mediated conversion to an acid chloride, for instance, is selective for the tert-butyl ester. researchgate.net

Regioselectivity: In reactions involving ring expansion or rearrangement, regioselectivity determines which product isomer is formed. In the Tiffeneau-Demjanov rearrangement of an unsymmetrically substituted cycloheptanone, the migratory aptitude of the adjacent ring carbons would dictate the structure of the resulting cyclooctanone. wikipedia.orglibretexts.org

Stereoselectivity: Many reactions involving the ketone or ring can create new stereocenters. The reduction of the ketone to an alcohol, for example, can produce diastereomers. In the Pinacol rearrangement, the stereochemistry of the starting diol dictates the reaction's course, with the anti-periplanar group migration being highly favored. wikipedia.org Similarly, the formation of spirocyclic or bridged systems often generates new chiral centers, and controlling the diastereoselectivity is a key synthetic challenge.

Mechanistic Elucidation of Key Reactivity Pathways

Understanding the mechanisms underlying the transformations of this compound is essential for predicting outcomes and designing synthetic routes.

Mechanism of Ester Hydrolysis (AAL1): As previously noted, the acid-catalyzed hydrolysis of the tert-butyl ester proceeds via a unimolecular pathway. The key steps are (1) protonation of the carbonyl oxygen, which makes the ester a better leaving group, and (2) heterolytic cleavage of the C-O bond between the carboxyl group and the tert-butyl group, forming a stable tert-butyl carbocation and the carboxylic acid. bham.ac.ukchemistrysteps.comresearchgate.net This mechanism is distinct from the more common bimolecular pathway for other esters and is a direct consequence of the stability of the tertiary carbocation.

Mechanism of Ring Expansion (Tiffeneau-Demjanov): The reaction begins with the diazotization of the primary amine of the prerequisite β-amino alcohol with nitrous acid. wikipedia.org This forms an unstable diazonium ion, which readily expels molecular nitrogen (N₂), a superb leaving group. This departure would leave behind a highly unstable primary carbocation. To avoid its formation, a concerted 1,2-alkyl shift occurs, where a C-C bond from the ring migrates to the carbon bearing the departing nitrogen. This concerted migration and loss of N₂ results in the formation of a resonance-stabilized oxonium ion, which is then deprotonated to yield the ring-expanded ketone. wikipedia.orgnumberanalytics.com

Mechanism of Ring Contraction (Pinacol Rearrangement): The Pinacol rearrangement is initiated by the protonation of one of the diol's hydroxyl groups, followed by its elimination as a water molecule to generate a carbocation. masterorganicchemistry.comchemistrysteps.com The crucial step is the subsequent 1,2-migration of a group from the adjacent carbon to the carbocation center. The driving force is the formation of a highly stable, resonance-stabilized protonated ketone (an oxonium ion). masterorganicchemistry.com In a cyclic system, this migration can involve one of the ring carbons, leading to a contraction of the ring and the formation of a spirocyclic ketone.

Synthetic Utility of Tert Butyl 4 Oxocycloheptanecarboxylate As a Versatile Intermediate

A Precursor in the Synthesis of Diverse Carbocyclic and Heterocyclic Frameworks

The strategic placement of functional groups in tert-butyl 4-oxocycloheptanecarboxylate makes it an ideal starting point for constructing a variety of cyclic systems. The ketone functionality is amenable to a wide array of reactions, including nucleophilic additions, reductions, and cycloadditions, while the tert-butyl ester provides a sterically hindered and readily cleavable protecting group for the carboxylic acid.

Construction of Substituted Cycloheptane (B1346806) Derivatives

The ketone moiety of this compound is a key handle for the introduction of various substituents onto the cycloheptane ring. A range of organometallic reagents can be employed to introduce alkyl, aryl, and vinyl groups at the 4-position. Subsequent functional group manipulations of the resulting tertiary alcohol can lead to a diverse array of substituted cycloheptane derivatives.

Furthermore, the ketone can be converted to an enolate, which can then participate in a variety of alkylation and acylation reactions, allowing for the introduction of substituents at the adjacent α-positions. This reactivity is crucial for the synthesis of cycloheptane rings with multiple points of substitution, which are common motifs in many biologically active molecules.

Synthesis of Fused Ring Systems Incorporating the Cycloheptane Scaffold

The inherent reactivity of this compound also lends itself to the construction of fused ring systems. Intramolecular reactions, such as aldol (B89426) condensations and Michael additions, can be employed to form new rings fused to the cycloheptane core. For instance, the introduction of a suitable side chain at the α-position to the ketone can be followed by an intramolecular cyclization to generate bicyclic systems.

Moreover, the ketone can participate in various cycloaddition reactions, such as the Paterno-Büchi reaction, to form oxetane (B1205548) rings fused to the cycloheptane scaffold. These fused systems are of significant interest in medicinal chemistry and materials science.

Utility in the Formation of Heterocyclic Compounds with Oxocycloheptane Linkages

The carbonyl group of this compound is a versatile precursor for the synthesis of various heterocyclic compounds. Condensation reactions with binucleophiles, such as hydrazines, hydroxylamines, and ureas, can lead to the formation of a variety of five- and six-membered heterocyclic rings fused to the cycloheptane core.

For example, reaction with hydrazine (B178648) can yield a pyrazoline derivative, while reaction with hydroxylamine (B1172632) can afford an isoxazoline. These heterocyclic moieties can significantly influence the biological activity and physical properties of the resulting molecules.

Building Block in the Total Synthesis of Complex Natural Products and Analogs

The cycloheptane ring is a common structural motif in a wide range of natural products, many of which exhibit significant biological activity. This compound serves as a valuable building block in the total synthesis of these complex molecules. Its pre-functionalized seven-membered ring allows for a more convergent and efficient synthetic strategy.

The ability to introduce various substituents and to construct fused ring systems, as discussed above, is critical in the context of total synthesis. The tert-butyl ester can be readily removed under acidic conditions at a late stage of the synthesis to reveal the carboxylic acid, which can then be further functionalized or participate in key bond-forming reactions.

Application in the Design and Synthesis of Advanced Organic Materials Precursors

The rigid and well-defined three-dimensional structure of the cycloheptane ring makes it an attractive scaffold for the design of novel organic materials. This compound can be used as a precursor to synthesize monomers that can be polymerized to form materials with unique properties.

For instance, the introduction of polymerizable groups, such as vinyl or acrylate (B77674) moieties, onto the cycloheptane ring can lead to the formation of cross-linked polymers with high thermal stability and mechanical strength. Furthermore, the functionalization of the cycloheptane ring with chromophores or other photoactive groups can lead to the development of novel optical and electronic materials.

Role in Asymmetric Synthesis: Chiral Auxiliaries and Substrates for Enantioselective Reactions

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. This compound can be utilized in asymmetric synthesis in several ways. The ketone can be reduced asymmetrically to produce a chiral alcohol, which can then serve as a chiral building block for the synthesis of enantiomerically pure target molecules.

Alternatively, the cycloheptane ring can be used as a chiral scaffold to which a chiral auxiliary is attached. This auxiliary can direct the stereochemical outcome of subsequent reactions, allowing for the synthesis of a single enantiomer of the desired product. The development of new chiral catalysts and reagents for the enantioselective transformation of this compound is an active area of research.

Development of Novel Synthetic Reagents and Ligands Derived from the Compound

The inherent reactivity of the ketone and ester functionalities within this compound allows for its strategic modification to generate novel synthetic reagents and ligands with tailored properties for various chemical transformations. The cycloheptane scaffold offers a distinct three-dimensional geometry, which can be exploited to influence the stereochemical outcome of catalyzed reactions.

The ketone group serves as a primary site for functionalization. It can be readily converted into a variety of other functional groups, providing access to a diverse range of derivatives. For instance, reduction of the ketone to a hydroxyl group opens up pathways to new chiral ligands. Subsequent etherification or esterification of this alcohol can introduce coordinating moieties capable of binding to metal centers.

Furthermore, the carbon framework of the cycloheptane ring itself can be modified. Ring expansion or contraction strategies can be employed to access different ring sizes, leading to the synthesis of novel carbocyclic and heterocyclic systems. These transformations can be initiated by reactions at the ketone functionality, highlighting its central role in the diversification of the parent molecule.

While specific, publicly documented examples of ligands derived directly from this compound are not extensively reported in mainstream chemical literature, the principles of ligand design strongly suggest its potential. The synthesis of cyclohexane-based P,N-ligands, for example, often involves the functionalization of a ketone or other reactive handle on the carbocyclic ring. By analogy, the 4-oxo position on the cycloheptane ring of the title compound provides a strategic anchor point for the introduction of phosphine, amine, or other coordinating groups to create novel ligand architectures for transition metal catalysis.

Table 1: Potential Functionalizations of this compound for Reagent and Ligand Synthesis

| Functional Group | Transformation | Potential Application |

| Ketone | Reduction to alcohol | Precursor for chiral ligands |

| Ketone | Reductive amination | Synthesis of amino-alcohol ligands |

| Ketone | Wittig reaction | Introduction of new carbon-carbon bonds for further functionalization |

| Ester | Hydrolysis to carboxylic acid | Formation of carboxylate-based ligands |

| Ester | Reduction to alcohol | Access to diol-based ligands and reagents |

| Cycloheptane Ring | Ring contraction/expansion | Generation of novel carbocyclic and heterocyclic scaffolds |

Multi-Step Synthesis Strategies Incorporating this compound

The utility of this compound as a building block is particularly evident in multi-step synthesis strategies aimed at constructing complex, biologically active molecules. Its bifunctional nature allows for sequential or orthogonal manipulation of the ketone and ester groups, enabling the controlled elaboration of molecular complexity.

One notable application of related cyclic β-ketoesters, including those based on cycloheptane, is in the synthesis of bicyclic fused tetrahydrofurans. These oxygen-rich, three-dimensional structures are of significant interest in medicinal chemistry. The synthesis can be achieved on a multigram scale, demonstrating the practical utility of these intermediates in preparing significant quantities of complex scaffolds. The reaction likely proceeds through the functionalization of the enolate of the β-ketoester, followed by subsequent cyclization.

The ketone functionality can be used to introduce key stereocenters through asymmetric reduction or addition reactions. The resulting stereochemically defined alcohol can then direct subsequent transformations on the cycloheptane ring. The tert-butyl ester, due to its steric bulk, can influence the stereoselectivity of reactions at adjacent positions and serves as a robust protecting group that can be removed under specific acidic conditions in later stages of a synthesis.

For instance, in the synthesis of natural products or pharmaceutical targets containing a seven-membered ring, this compound can serve as a readily available starting material. The ketone can be used as a handle for annulation reactions to build fused ring systems, while the ester provides a latent carboxylic acid functionality that can be unmasked for further coupling or cyclization reactions.

Table 2: Exemplary Multi-Step Synthetic Operations Utilizing this compound

| Reaction Type | Reagents and Conditions | Product Type | Synthetic Utility |

| Asymmetric Reduction | Chiral reducing agents (e.g., CBS catalyst) | Chiral hydroxy-ester | Introduction of a key stereocenter |

| Aldol Condensation | Base, Aldehyde/Ketone | α,β-Unsaturated ketone | Carbon-carbon bond formation and further functionalization |

| Grignard Addition | Organomagnesium halides | Tertiary alcohol | Introduction of alkyl or aryl groups |

| Baeyer-Villiger Oxidation | Peroxy acids (e.g., m-CPBA) | Lactone | Ring expansion and access to new heterocyclic systems |

| Robinson Annulation | Methyl vinyl ketone, Base | Fused bicyclic system | Construction of polycyclic frameworks |

The strategic incorporation of this compound into synthetic routes allows chemists to efficiently construct complex molecules with a high degree of control over their three-dimensional structure. Its utility as a versatile intermediate is expected to continue to grow as new synthetic methodologies are developed and applied to the synthesis of increasingly complex and biologically important molecules.

Emerging Research Directions and Future Perspectives for Tert Butyl 4 Oxocycloheptanecarboxylate Research

Integration into Automated and Flow Chemistry Platforms for Scalable Synthesis

The transition from traditional batch synthesis to automated and continuous flow platforms is a significant trend in modern chemistry, aimed at improving efficiency, safety, and scalability. While specific flow synthesis protocols for tert-butyl 4-oxocycloheptanecarboxylate are not yet widely reported, the principles and technologies are readily applicable.

Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly advantageous for managing exothermic reactions or handling unstable intermediates. beilstein-journals.org The synthesis of cyclic ketones often involves reactions like Dieckmann or Thorpe-Ziegler condensations, which can benefit from the precise control offered by flow reactors. orgsyn.org Furthermore, hazardous reagents or high-pressure gas-liquid reactions (e.g., hydrogenations) can be handled more safely in the small, controlled environment of a flow system. technologynetworks.com The development of scalable flow processes, potentially telescoping multiple reaction steps without intermediate purification, represents a key future direction for the efficient, large-scale production of this cycloheptanone (B156872) building block. technologynetworks.comrsc.org

| Parameter | Batch Processing | Flow Chemistry | Potential Advantage for Synthesis |

|---|---|---|---|

| Heat Transfer | Limited by vessel surface area | High surface-area-to-volume ratio | Improved control over exothermic reactions, minimizing side products. |

| Mass Transfer | Often diffusion-limited | Enhanced by efficient mixing | Faster reaction rates and higher yields. |

| Safety | Large volumes of hazardous materials | Small reactor volumes, in-situ generation of hazardous reagents | Reduced risk when handling unstable intermediates or energetic reactions. wiley-vch.de |

| Scalability | Complex, requires re-optimization | Achieved by running longer or in parallel ("scale-out") | More straightforward transition from laboratory to production scale. nih.gov |

Exploration of Novel Catalytic Transformations Involving the Oxocycloheptane Scaffold

The oxocycloheptane scaffold, featuring both a ketone and a tert-butyl ester, is ripe for exploration with modern catalytic methods. The ketone offers a handle for various transformations, including asymmetric reductions, reductive aminations, and α-functionalizations. The development of catalysts for the enantioselective functionalization of cycloheptane-based β-ketoesters is an active area of research, suggesting a clear path forward for creating chiral derivatives of the target compound. benthamscience.com

Future research will likely focus on:

Asymmetric Catalysis: Developing chiral catalysts for the reduction of the ketone to form enantiopure alcohols, which are valuable precursors for pharmaceuticals and natural products.

C-H Functionalization: Directing catalytic C-H activation to positions on the cycloheptane (B1346806) ring to install new functional groups, a highly atom-economical strategy.

Ring Expansion/Contraction: Utilizing the ketone functionality to mediate catalytic ring expansions to eight-membered rings or contractions to functionalized cyclohexanes, thereby accessing diverse molecular scaffolds. organic-chemistry.org

Metal-Catalyzed Cross-Coupling: Exploring the α-functionalization of the ketone to introduce halides or triflates, which can then participate in a wide array of cross-coupling reactions to build molecular complexity. benthamscience.com

Applications in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry relies on non-covalent interactions to build large, ordered structures from smaller molecular components. bbau.ac.in While this compound has not been explicitly studied in this context, its structure possesses features that make it a potential candidate for supramolecular applications. The cycloheptane ring provides a conformationally flexible, non-planar scaffold. acs.org The ketone and ester groups can act as hydrogen bond acceptors, while the tert-butyl group offers a bulky, hydrophobic domain.

Future research could explore its use as:

A Guest Molecule: The size and shape of the molecule could allow it to be encapsulated within larger host molecules like cyclodextrins or calixarenes, potentially modifying its reactivity or solubility.

A Building Block for Macrocycles: The functional groups could be used to link multiple units together, forming novel macrocyclic hosts capable of recognizing and binding specific guest molecules.

A Component in Self-Assembled Gels: The interplay of hydrogen bonding and hydrophobic interactions could enable the molecule or its derivatives to self-assemble into supramolecular gels in specific solvents. The in-situ formation of such gels by mixing building blocks is a growing area of materials science. mdpi.com

The development of functionalized rotaxanes and catenanes, where molecules are mechanically interlocked, is a significant challenge in supramolecular chemistry. uzh.chnih.gov The cycloheptanone derivative could potentially be integrated into the "thread" or "ring" components of such systems.

Challenges and Opportunities in the Synthesis of Highly Functionalized Analogs

The synthesis of medium-sized rings, such as cycloheptane, presents unique challenges compared to their five- and six-membered counterparts. These challenges are primarily due to unfavorable transannular interactions (steric hindrance across the ring) and high conformational flexibility, which can lead to low reactivity and poor stereoselectivity. acs.org

Challenges:

Conformational Complexity: Cycloheptane exists as a dynamic equilibrium of several low-energy conformations (e.g., twist-chair and chair), making stereocontrolled reactions difficult. acs.org

Transannular Strain: Non-bonding interactions between atoms on opposite sides of the ring can influence reactivity and favor certain reaction pathways over others.

Stereocontrol: Achieving high diastereoselectivity or enantioselectivity in reactions on the flexible cycloheptane scaffold is a significant hurdle.

These challenges also create opportunities for the development of new synthetic methodologies. Designing catalysts that can effectively recognize and differentiate between the multiple conformations of the cycloheptane ring could unlock new pathways for highly selective functionalization. The synthesis of complex, functionalized cyclohexene (B86901) skeletons is an area of active research, and applying similar cascade or cycloaddition strategies to seven-membered rings is a promising future direction. nih.gov

Interdisciplinary Research Opportunities in Materials Science and Chemical Biology (as a building block)

This compound is a classic example of an organic building block—a molecule with functional groups that allow for its incorporation into larger, more complex structures. sigmaaldrich.comamerigoscientific.com This versatility opens up numerous interdisciplinary research avenues.

Materials Science: The cycloheptanone core could be incorporated into polymer backbones to create materials with novel thermal or mechanical properties. The conformational flexibility of the seven-membered ring could impart unique characteristics to the resulting polymer chains. For example, cycloheptanone itself has been used in the synthesis of gold nanostructures, where it influences particle morphology. rsc.org

Chemical Biology and Medicinal Chemistry: The cycloheptane scaffold is present in various biologically active compounds. Derivatives of benzo benthamscience.comresearchgate.netcycloheptane have been synthesized and investigated as potential inhibitors of cyclin-dependent kinase 2 (CDK2) for anticancer applications. nih.gov As a functionalized building block, this compound could serve as a starting point for the synthesis of new libraries of compounds to be screened for biological activity against various disease targets.

The development of new synthetic tools to modify this building block will directly enable its application in these diverse and impactful fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.